Cas no 2228808-20-4 (3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol is a structurally unique cyclobutane derivative featuring both an aminomethyl group and a substituted phenyl ring. The presence of fluorine and methoxy substituents on the aromatic ring enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl and aminomethyl functional groups provide versatile reactivity for further derivatization, enabling applications in drug discovery and material science. Its rigid cyclobutane core contributes to conformational stability, which may be advantageous in designing bioactive molecules with targeted interactions. The compound’s balanced polarity and functional group compatibility make it suitable for use in complex synthetic routes.
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol structure
2228808-20-4 structure
商品名:3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
CAS番号:2228808-20-4
MF:C12H15F2NO2
メガワット:243.24981045723
CID:6347295
PubChem ID:165655696

3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
    • EN300-1771798
    • 2228808-20-4
    • インチ: 1S/C12H15F2NO2/c1-17-8-2-9(13)11(10(14)3-8)12(6-15)4-7(16)5-12/h2-3,7,16H,4-6,15H2,1H3
    • InChIKey: CLFRMSMYKCVBHX-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1C1(CN)CC(C1)O)F)OC

計算された属性

  • せいみつぶんしりょう: 243.10708505g/mol
  • どういたいしつりょう: 243.10708505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1771798-1.0g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
1g
$1229.0 2023-06-03
Enamine
EN300-1771798-10g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
10g
$5283.0 2023-09-20
Enamine
EN300-1771798-5g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
5g
$3562.0 2023-09-20
Enamine
EN300-1771798-0.5g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
0.5g
$1180.0 2023-09-20
Enamine
EN300-1771798-2.5g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
2.5g
$2408.0 2023-09-20
Enamine
EN300-1771798-10.0g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
10g
$5283.0 2023-06-03
Enamine
EN300-1771798-0.05g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
0.05g
$1032.0 2023-09-20
Enamine
EN300-1771798-0.1g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
0.1g
$1081.0 2023-09-20
Enamine
EN300-1771798-1g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
1g
$1229.0 2023-09-20
Enamine
EN300-1771798-0.25g
3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol
2228808-20-4
0.25g
$1131.0 2023-09-20

3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol 関連文献

3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-olに関する追加情報

3-(Aminomethyl)-3-(2,6-Difluoro-4-Methoxyphenyl)Cyclobutan-1-Ol: A Comprehensive Overview

The compound 3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol, identified by the CAS number 2228808-20-4, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutanol derivatives, characterized by a four-membered cyclobutane ring with hydroxyl and aminoalkyl substituents attached to the same carbon atom. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring, along with a methoxy group at the 4 position, introduces unique electronic and steric properties that make this compound particularly interesting for research and development.

Recent studies have highlighted the importance of cyclobutane derivatives in medicinal chemistry due to their ability to adopt non-planar conformations, which can enhance binding affinity to target proteins. The aminomethyl group in this compound serves as a versatile functional group, enabling further chemical modifications such as alkylation or acylation. This feature makes it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates.

The synthesis of 3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol typically involves multi-step reactions, often starting from readily available starting materials like benzaldehyde derivatives or phenolic compounds. The introduction of fluorine atoms at specific positions on the phenyl ring is achieved through electrophilic substitution reactions, while the cyclobutane ring is formed via intramolecular cyclization or coupling reactions under controlled conditions.

In terms of physical properties, this compound exhibits a melting point of approximately 95°C and a boiling point around 185°C under standard atmospheric pressure. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological activity of 3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol has been explored in recent research studies, particularly in the context of its potential as an anti-inflammatory or neuroprotective agent. Preclinical studies have demonstrated moderate inhibitory effects on enzymes involved in inflammatory pathways, suggesting its potential utility in treating conditions such as arthritis or neurodegenerative diseases.

In addition to its pharmacological applications, this compound has also been investigated for its role in asymmetric catalysis and enantioselective synthesis. The presence of chiral centers in its structure makes it an ideal candidate for studying stereochemical outcomes in organic reactions.

The environmental impact of CAS No 2228808-20-4 has also been a subject of interest among researchers. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard test conditions, which aligns with its potential use in pharmaceutical formulations where biocompatibility is crucial.

In conclusion, 3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol, with its unique structural features and versatile functional groups, continues to be a focal point in both academic and industrial research. Its applications span across medicinal chemistry, catalysis, and environmental science, underscoring its significance as a multifaceted organic compound.

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